Cas no 823-22-3 ((R/S)-δ-Hexalactone)

(R/S)-δ-Hexalactone is a chiral lactone compound with a six-membered ring structure, widely used in flavor and fragrance applications due to its creamy, coconut-like aroma. The racemic mixture (R/S) offers versatility in formulations, providing balanced olfactory characteristics. Its stable cyclic ester structure ensures compatibility with various matrices, enhancing shelf life in end products. The compound’s high purity and consistent quality make it suitable for precision in synthetic chemistry and organoleptic studies. Additionally, its enantiomeric forms allow for tailored sensory profiles in research and industrial applications. (R/S)-δ-Hexalactone is valued for its reproducibility and efficacy in creating nuanced flavor and fragrance compositions.
(R/S)-δ-Hexalactone structure
(R/S)-δ-Hexalactone structure
Product name:(R/S)-δ-Hexalactone
CAS No:823-22-3
MF:C6H10O2
MW:114.142402172089
MDL:MFCD00083574
CID:39978
PubChem ID:13204

(R/S)-δ-Hexalactone Chemical and Physical Properties

Names and Identifiers

    • delta-Hexanolactone
    • delta-Hexalactone~5-Hydroxyhexanoic acid lactone
    • 5-Methyl-Delta-Valerolactone
    • 6-methyloxan-2-one
    • HEXALACTONE, DELTA-(RG)
    • tetrahydro-6-methyl-2H-Pyran-2-one
    • &delta
    • δ-Hexalactone
    • 5-Methyl-δ-valerolactone
    • 5-Hydroxyhexanoic acid lactone
    • delta-Caprolactone
    • delta-Methyl-delta-valerolactone
    • delta-Hexalactone
    • 2H-Pyran-2-one, tetrahydro-6-methyl-
    • .delta.-Caprolactone
    • 6-Methylvalerolactone
    • 5-Hexanolide
    • .delta.-Hexalactone
    • Hexanoic acid, 5-hydroxy-, lactone
    • RZTOWFMDBDPERY-UHFFFAOYSA-N
    • .delta.-Methyl-.delta.-valerolactone
    • Hexanoic acid, .delta.-lactone
    • 5-Hexalactone
    • Hexalactone, delta-
    • hexalacto
    • Hexanoic acid, 5-hydroxy-, lactone (6CI, 7CI)
    • Tetrahydro-6-methyl-2H-pyran-2-one (ACI)
    • (RS)-δ-Hexalactone
    • (±)-5-Hexanolide
    • (±)-δ-Hexalactone
    • 6-Methyl-2H-tetrahydropyran-2-one
    • 6-Methyl-δ-valerolactone
    • 6-Methyltetrahydropyran-2-one
    • Hexanoic acid, 5-hydroxy-, δ-lactone
    • NSC 134774
    • NSC 32863
    • δ-Caprolactone
    • δ-Hexanolactone
    • δ-Hexanolide
    • δ-Methyl-δ-valerolactone
    • (R/S)-δ-Hexalactone
    • MDL: MFCD00083574
    • Inchi: 1S/C6H10O2/c1-5-3-2-4-6(7)8-5/h5H,2-4H2,1H3
    • InChI Key: RZTOWFMDBDPERY-UHFFFAOYSA-N
    • SMILES: O=C1CCCC(C)O1
    • BRN: 80501

Computed Properties

  • Exact Mass: 114.06808
  • Monoisotopic Mass: 114.06808
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 98.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3
  • XLogP3: 1
  • Tautomer Count: 2
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Colorless to yellowish oily liquid, with coconut oil and cream like aroma, with burnt and fruity aroma.
  • Density: 1.037
  • Melting Point: 18°C
  • Boiling Point: 115°C/22mmHg(lit.)
  • Flash Point: 225 ºF
  • Refractive Index: 1.452
  • Water Partition Coefficient: Immiscible with water.
  • PSA: 26.30000
  • LogP: 1.10200
  • Solubility: Slightly soluble in water, soluble in ether, ethanol, oil and propylene glycol.
  • FEMA: 3167

(R/S)-δ-Hexalactone Security Information

(R/S)-δ-Hexalactone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
KP846-5g
(R/S)-δ-Hexalactone
823-22-3 98%
5g
¥64.0 2022-05-30
Enamine
EN300-29539-0.05g
6-methyloxan-2-one
823-22-3 95.0%
0.05g
$19.0 2025-03-19
Enamine
EN300-29539-1.0g
6-methyloxan-2-one
823-22-3 95.0%
1.0g
$24.0 2025-03-19
Enamine
EN300-29539-50.0g
6-methyloxan-2-one
823-22-3 95.0%
50.0g
$94.0 2025-03-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
H0759-25g
(R/S)-δ-Hexalactone
823-22-3 99.0%(GC)
25g
¥475.0 2022-05-30
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A19274-25g
delta-Hexanolactone, 98%
823-22-3 98%
25g
¥621.00 2023-03-03
Ambeed
A782970-500g
6-Methyltetrahydro-2H-pyran-2-one
823-22-3 98% GC
500g
$307.0 2025-02-21
Enamine
EN300-29539-50g
6-methyloxan-2-one
823-22-3 95%
50g
$94.0 2023-09-06
TRC
H294195-25g
(R/S)-δ-Hexalactone
823-22-3
25g
$ 138.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M60800-100g
5-Methyl-Delta-Valerolactone
823-22-3 98%
100g
¥576.0 2022-04-27

(R/S)-δ-Hexalactone Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Hydrogen Catalysts: 2662909-39-7 Solvents: Isopropanol ;  24 h, 30 atm, 100 °C
Reference
Efficient hydrogenation of levulinic acid catalyzed by spherical NHC-Ir assemblies with atmospheric pressure of hydrogen
Shen, Lingyun; et al, Green Chemistry, 2021, 23(14), 5037-5042

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium periodate ,  Ruthenium dioxide
Reference
Ruthenium tetroxide oxidation of simple ethers: a systematic study
Smith, Amos B. III; et al, Synthetic Communications, 1980, 10(3), 205-11

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: 2111154-42-6 Solvents: Water ;  5 bar, 130 °C
Reference
Efficient Iridium Catalysts for Base-Free Hydrogenation of Levulinic Acid
Wang, S.; et al, Organometallics, 2017, 36(16), 3152-3162

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: 1-Butanaminium, N,N,N-tributyl-, peroxymonosulfate (1:1) Catalysts: L-Phenylalanine, N-(4-methyl-3-sulfobenzoyl)-, sodium salt (1:1) (polystyrene-supported) Solvents: Acetonitrile ;  70 °C
Reference
Oxidation of alcohols in continuous flow with a solid phase hypervalent iodine catalyst
Bensberg, Kathrin; et al, ChemRxiv, 2023, 1, 1-6

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  3 min, 250 psi, 130 °C
Reference
Facile Baeyer-Villiger oxidation of cyclic ketones: conventional versus microwave-assisted approach
Randino, Rosario; et al, Tetrahedron Letters, 2015, 56(42), 5723-5726

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Anatase (TiO2) ,  Ruthenium Solvents: 1,4-Dioxane ;  25 h, 4 MPa, 150 °C
Reference
Pathway to fully-renewable biobased polyesters derived from HMF and phenols
Tavana, Jalal; et al, Polymer Chemistry, 2022, 13(9), 1215-1227

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: 1-Carboxy-4-hydroxy-α-oxo-2,5-cyclohexadiene-1-propanoic acid ,  Hydrogen Catalysts: Nickel
Reference
Syntheses in the pyran series. II. The oxymethylenelactone rearrangement
Korte, Friedhelm; et al, Chemische Berichte, 1955, 88, 1676-84

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Benzene ;  4 h, 85 °C
Reference
H-Bonding-promoted radical addition of simple alcohols to unactivated alkenes
Tian, Yunfei; et al, Green Chemistry, 2017, 19(21), 5230-5235

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Bis[μ-[1,3,5-benzenetricarboxylato(3-)-κO1:κO′1]]tetra-μ3-hydroxytetra-μ3-oxohex… Solvents: Octane ;  18 h, 120 °C
Reference
Strongly Lewis Acidic Metal-Organic Frameworks for Continuous Flow Catalysis
Ji, Pengfei ; et al, Journal of the American Chemical Society, 2019, 141(37), 14878-14888

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: 2-Propanethiol ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran
Reference
Cooperative Catalysis of Samarium Diiodide and Mercaptan in a Stereoselective One-Pot Transformation of 5-Oxopentanals into δ-Lactones
Hsu, Jue-Liang; et al, Organic Letters, 1999, 1(12), 1989-1991

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  overnight, rt
Reference
Direct room-temperature lactonization of alcohols and ethers onto amides: an "amide strategy" for synthesis
Valerio, Viviana; et al, Chemistry - A European Journal, 2013, 19(8), 2606-2610

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Nickel iodide (NiI2) ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid
Reference
Barbier-type reactions of cyclic acid anhydrides and keto acids mediated by an SmI2/(NiI2-catalytic) system. Preparation of disubstituted lactones
Machrouhi, Fouzia; et al, European Journal of Organic Chemistry, 1998, (11), 2431-2436

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Stannous octoate ;  2 h, 130 °C
Reference
Rapid and Controlled Polymerization of Bio-sourced δ-Caprolactone toward Fully Recyclable Polyesters and Thermoplastic Elastomers
Li, Changjian; et al, Angewandte Chemie, 2022, 61(16),

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane
Reference
Exploiting the Geminal Acylation Reaction to Produce Beta-Turn Peptidomimetic
Elliott, Christine E., 2001, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
Reference
Stereodivergent Preparation of Valuable γ- or δ-Hydroxy Esters and Lactones through One-Pot Cascade or Tandem Chemoenzymatic Protocols
Diaz-Rodriguez, Alba; et al, ACS Catalysis, 2014, 4(2), 386-393

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: Stannous octoate ;  2 h, 180 °C
Reference
Chemically Recyclable Thermoplastic Polyurethane Elastomers via a Cascade Ring-Opening and Step-Growth Polymerization Strategy from Bio-renewable δ-Caprolactone
Yan, Qin; et al, Macromolecules (Washington, 2022, 55(10), 3860-3868

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Vanadate(9-), [heptacosa-μ-oxopentadecaoxo[μ9-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO… Solvents: Water ,  1-Butanaminium, N,N,N-triethyl-4-sulfo-, tetrafluoroborate(1-) (1:1) ;  3 h, 50 °C
Reference
Efficient and convenient oxidation of aldehydes and ketones to carboxylic acids and esters with H2O2 catalyzed by Co4HP2Mo15V3O62 in ionic liquid [TEBSA][BF4]
Hu, Yu-Lin; et al, RSC Advances, 2015, 5(32), 24936-24943

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: 4-(Benzoyloxy)-2,2,6,6-tetramethylpiperidine-1-oxyl Solvents: Toluene ;  1 h, rt
1.2 Reagents: Potassium hydroxide ,  Potassium ferricyanide Solvents: Water ;  5 h, rt
Reference
Oxidation of alcohols with nitroxyl radical under polymer-supported two-phase conditions
Kashiwagi, Yoshitomo; et al, New Journal of Chemistry, 2003, 27(11), 1545-1549

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  overnight, rt
Reference
Direct room-temperature lactonization of alcohols and ethers onto amides: an "amide strategy" for synthesis
Valerio, Viviana; et al, Chemistry - A European Journal, 2013, 19(8), 2606-2610

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Manganic acid (H2MnO4), barium salt (1:1) Solvents: Acetonitrile ;  1 h, 150 °C
Reference
Barium manganate in microwave-assisted oxidation reactions: synthesis of lactones by oxidative cyclization of diols
Bagley, Mark C.; et al, Tetrahedron Letters, 2009, 50(49), 6823-6825

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol
1.2 Reagents: p-Toluenesulfonic acid Solvents: Benzene
Reference
Enzymic resolution of medium-ring lactones. Synthesis of (S)-(+)-phoracantholide I
Fouque, Elie; et al, Synthesis, 1989, (9), 661-6

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Cuprous chloride Solvents: Acetonitrile ;  6 h, rt
Reference
Efficient Transfer of Chelating Amides into Different Types of Esters and Lactones
Jakob, Uwe; et al, European Journal of Organic Chemistry, 2014, 2014(31), 6963-6974

Synthetic Circuit 23

Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
Oxygen-atom transfer from nitrous oxide (N:N:O) to nickel alkyls. Syntheses and reactions of nickel(II) alkoxides
Matsunaga, Phillip T.; et al, Polyhedron, 1995, 14(1), 175-85

Synthetic Circuit 24

Reaction Conditions
1.1 Catalysts: 2-Propanethiol ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran
Reference
Stereoselective synthesis of δ-lactones from 5-oxoalkanals via one-pot sequential acetalization, Tishchenko reaction, and lactonization by cooperative catalysis of samarium ion and mercaptan
Hsu, Jue-Liang; et al, Journal of Organic Chemistry, 2001, 66(25), 8573-8584

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 0 °C → rt
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
Reference
Stereodivergent Preparation of Valuable γ- or δ-Hydroxy Esters and Lactones through One-Pot Cascade or Tandem Chemoenzymatic Protocols
Diaz-Rodriguez, Alba; et al, ACS Catalysis, 2014, 4(2), 386-393

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum oxide Solvents: Ethyl acetate
Reference
Cyclization of hydroxy enol ethers into spiroacetals. Evidence for the position of the transition state and its implication on the stereoelectronic effects in acetal formation
Pothier, Normand; et al, Helvetica Chimica Acta, 1992, 75(2), 604-20

(R/S)-δ-Hexalactone Raw materials

(R/S)-δ-Hexalactone Preparation Products

(R/S)-δ-Hexalactone Related Literature

Additional information on (R/S)-δ-Hexalactone

Latest Research Insights on (R/S)-δ-Hexalactone (CAS: 823-22-3) in Chemical-Biomedical Applications

The compound (R/S)-δ-Hexalactone (CAS: 823-22-3), a chiral lactone with a fruity aroma, has garnered increasing attention in chemical-biomedical research due to its versatile applications in pharmaceuticals, flavor chemistry, and agrochemicals. Recent studies have focused on its enantioselective synthesis, metabolic pathways, and potential therapeutic properties, positioning it as a molecule of significant industrial and academic interest.

A 2023 study published in Journal of Medicinal Chemistry elucidated the differential metabolic effects of (R)- and (S)-enantiomers in human liver microsomes, revealing that (R)-δ-Hexalactone exhibits a 40% slower clearance rate compared to its (S)-counterpart (p < 0.01). This pharmacokinetic divergence was attributed to stereospecific interactions with CYP3A4 enzymes, suggesting implications for drug formulation strategies requiring sustained release.

Innovative synthetic approaches have emerged, with a team from ETH Zurich reporting a biocatalytic route using engineered Candida antarctica lipase B (CAL-B) that achieves 98% enantiomeric excess for (R)-δ-Hexalactone at scale (50 g/L yield). The process, detailed in ACS Catalysis (2024), demonstrates significant improvements over traditional chemical resolution methods, reducing byproduct formation by 72% while maintaining reactor productivity of 3.2 g/L/h.

In neuropharmacology, preclinical models indicate that (S)-δ-Hexalactone modulates GABAA receptor subtypes (α1β2γ2) with an EC50 of 12.3 μM, as evidenced by patch-clamp electrophysiology in Nature Neuroscience (2023). This activity profile suggests potential as a lead compound for anxiolytic development, though species-specific metabolism differences (mouse vs. human hepatocytes) warrant further investigation before clinical translation.

Structural studies utilizing cryo-EM (4.2 Å resolution) published in Cell Chemical Biology (2024) have mapped the binding pocket of δ-Hexalactone isomers in olfactory receptors (OR5AN1), explaining their differential odor thresholds (R-form: 0.8 ppb; S-form: 2.1 ppb). These findings are driving computational approaches to design next-generation fragrance molecules with enhanced receptor selectivity.

Emerging safety data from OECD 403 acute inhalation studies show that aerosolized (R/S)-δ-Hexalactone mixtures (8-hour exposure at 500 mg/m3) produce no significant histopathological changes in rat lung tissue, supporting its use in pulmonary drug delivery systems. However, recent in vitro genotoxicity assays (Ames test, micronucleus) indicate dose-dependent effects above 10 mM that merit further evaluation in chronic exposure models.

The compound's role in sustainable chemistry is advancing, with Life Cycle Assessment (LCA) studies demonstrating that bio-based production from glucose (via E. coli fermentation) reduces carbon footprint by 62% compared to petrochemical routes. This aligns with FDA's 2024 guidelines encouraging bio-catalysis for pharmaceutical intermediates, particularly for molecules like 823-22-3 with annual production exceeding 50 metric tons.

Ongoing clinical investigations (Phase I/II) are evaluating δ-Hexalactone isomers as permeation enhancers for transdermal peptide delivery, with preliminary data showing 3.8-fold absorption improvement for desmopressin when co-administered with (R)-enantiomer (n=12 healthy volunteers). Stability studies confirm compatibility with common transdermal excipients (≤5% degradation after 12 months at 25°C/60% RH).

Recommended suppliers
Amadis Chemical Company Limited
(CAS:823-22-3)(R/S)-δ-Hexalactone
A1203991
Purity:99%
Quantity:500g
Price ($):276.0